molecular formula C18H30O12S6 B12574536 Hexa(ethanesulfonyl)benzene CAS No. 213740-56-8

Hexa(ethanesulfonyl)benzene

Cat. No.: B12574536
CAS No.: 213740-56-8
M. Wt: 630.8 g/mol
InChI Key: NZHNKYIQPBMXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexa(ethanesulfonyl)benzene is a unique aromatic compound characterized by the substitution of six ethanesulfonyl groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexa(ethanesulfonyl)benzene typically involves the sulfonation of benzene derivatives. One common method includes the reaction of benzene with ethanesulfonyl chloride in the presence of a catalyst such as aluminum trichloride. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of all six positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques such as crystallization and distillation further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Hexa(ethanesulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfonyl-substituted cyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethanesulfonyl groups can be replaced by other functional groups using reagents like sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Ethanesulfonyl-substituted cyclohexane derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Hexa(ethanesulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. It serves as a precursor for the preparation of various functionalized benzene derivatives.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a scaffold for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials due to its unique chemical properties.

Mechanism of Action

Hexa(ethanesulfonyl)benzene can be compared with other similar compounds such as Hexachlorobenzene and Hexafluorobenzene:

    Hexachlorobenzene: Similar in structure but contains chlorine atoms instead of ethanesulfonyl groups. It is primarily used as a fungicide and has different chemical reactivity and applications.

    Hexafluorobenzene: Contains fluorine atoms and is used in various industrial applications due to its high chemical stability and resistance to oxidation.

Uniqueness: this compound is unique due to the presence of ethanesulfonyl groups, which impart distinct chemical properties and reactivity compared to other hexasubstituted benzene derivatives. Its ability to undergo a wide range of chemical reactions and form stable complexes makes it valuable in both research and industrial applications.

Comparison with Similar Compounds

  • Hexachlorobenzene
  • Hexafluorobenzene
  • Hexamethylbenzene
  • Hexa(phenyl)benzene

Properties

CAS No.

213740-56-8

Molecular Formula

C18H30O12S6

Molecular Weight

630.8 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(ethylsulfonyl)benzene

InChI

InChI=1S/C18H30O12S6/c1-7-31(19,20)13-14(32(21,22)8-2)16(34(25,26)10-4)18(36(29,30)12-6)17(35(27,28)11-5)15(13)33(23,24)9-3/h7-12H2,1-6H3

InChI Key

NZHNKYIQPBMXLQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CC)S(=O)(=O)CC)S(=O)(=O)CC)S(=O)(=O)CC)S(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.